molecular formula C13H17BrClNS B1379281 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823805-57-7

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1379281
CAS No.: 1823805-57-7
M. Wt: 334.7 g/mol
InChI Key: WACYFRHQEWHEPE-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a 4-bromophenyl sulfanyl substituent at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. This compound belongs to a class of tropane analogs, which are structurally related to natural alkaloids and often exhibit pharmacological activity, particularly in modulating neurotransmitter receptors .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACYFRHQEWHEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:

    Formation of the 8-azabicyclo[3.2.1]octane Core: This can be achieved through the cyclization of appropriate precursors, often involving a [3+2] cycloaddition reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Bromophenyl Group: This step involves the coupling of the bromophenyl group to the sulfanyl moiety, typically using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled.

    Scale-Up Procedures: Techniques such as continuous flow synthesis may be employed to produce large quantities efficiently.

    Purification Processes: Methods like recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Aryl vs. Alkyl Sulfanyl Groups : Aryl sulfanyl groups (e.g., bromophenyl, chlorophenyl) introduce steric bulk and π-π interactions, whereas alkyl sulfanyl groups (e.g., tert-butyl) enhance lipophilicity, impacting membrane permeability .

Functional Group Variations : The ketone in 3-(4-bromobenzoyl) () introduces polarity compared to the sulfide group, which may influence metabolic stability and target engagement .

Receptor Modulation

  • NK1 Antagonists : Analogs with aryloxyethylidenyl substituents (e.g., 3-[2-bis(4-fluorophenyl)methoxyethylidenyl] derivatives in ) show affinity for NK1 receptors, with fluorinated aryl groups enhancing selectivity .
  • Mu-Opioid Receptor Antagonists : 8-Azabicyclo[3.2.1]octane derivatives with bulky aryl methoxy groups (e.g., RTI-336 in ) exhibit potent antagonism, suggesting the 3-position substituent’s role in receptor interaction .

Antipathogenic Activity

  • Naphthamide Derivatives : Compounds like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide () demonstrate atypical antipathogenic properties, though sulfanyl-substituted analogs are less explored .

Analytical Data

  • Elemental Analysis : Derivatives in show close agreement between calculated and observed C/H/N content (e.g., 21f: Calc. C 69.52%, Found 69.30%), validating synthetic purity .
  • NMR Trends : Aryl sulfanyl derivatives (e.g., 22e in ) exhibit characteristic shifts at δ 6.8–7.5 ppm for aromatic protons, distinct from alkyl sulfanyl analogs (δ 1.0–2.5 ppm) .

Biological Activity

3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique bicyclic structure, featuring a sulfur atom linked to a 4-bromophenyl group, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₁₃H₁₆BrNS
  • Molecular Weight : 298.24 g/mol
  • CAS Number : 1706457-31-9

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to modulate enzyme activity and receptor interactions, influencing various signaling pathways within biological systems. The compound's unique structural features may confer distinct biological properties compared to other tropane derivatives.

Molecular Targets

  • Receptors : Potential interactions with neurotransmitter receptors.
  • Enzymes : Modulation of enzyme activities related to neurological functions.

Biological Activity Overview

Research indicates that compounds in the tropane alkaloid family exhibit a range of pharmacological effects, including:

  • Neurological Applications : Potential use in treating neurological disorders.
  • Modulation of Neurotransmitter Systems : Influences various neurotransmitter pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octaneBicyclic structure with sulfur and bromophenylPotential neurological applications
AtropineBicyclic tropaneAntimuscarinic effects
ScopolamineBicyclic tropaneSedative and antiemetic effects
TropinoneKetone functional groupPrecursor for various tropane derivatives

This table illustrates the similarities and distinctions between 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane and other known tropane derivatives, highlighting its unique structural attributes that may confer distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Inhibition Studies : Preliminary research indicates that this compound may inhibit specific enzyme activities, suggesting potential therapeutic applications in managing inflammatory responses and neurological conditions .
  • Receptor Binding Studies : Investigations into its binding affinity to various receptors have shown promising results, indicating that it could serve as a ligand in receptor binding studies .
  • Structure-Activity Relationship (SAR) : Ongoing research into the SAR of similar azabicyclic compounds has provided insights into optimizing their pharmacological profiles, which could be applicable to enhancing the efficacy of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
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3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

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